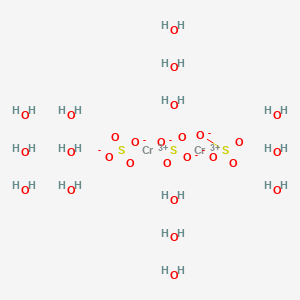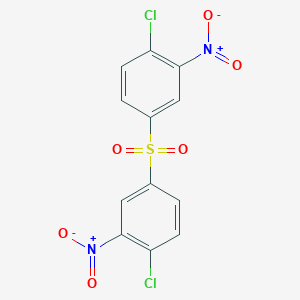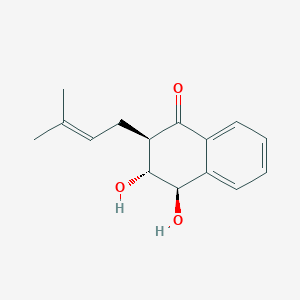
3-Hydroxycatalponol
Descripción general
Descripción
3-Hydroxycatalponol is an organic compound with the chemical formula C15H16O4 . It appears as white to pale yellow crystals or crystalline powder and is soluble in alcohol and ketone solvents, but has low solubility in water . This compound is used in various industries, including cosmetics and pharmaceuticals, due to its skin whitening, antioxidant, anti-tumor, and neuroprotective properties .
Métodos De Preparación
3-Hydroxycatalponol can be prepared through several methods, including extraction from natural sources and chemical synthesis. A common synthetic route involves converting a suitable starting compound to this compound under oxidative conditions . The industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
3-Hydroxycatalponol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-Hydroxycatalponol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on cellular processes and its role in metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-Hydroxycatalponol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress and influencing cellular signaling pathways. The compound’s antioxidant properties help reduce oxidative damage, while its potential anti-tumor effects are linked to the inhibition of specific enzymes and signaling molecules involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
3-Hydroxycatalponol is unique due to its specific chemical structure and properties. Similar compounds include:
Catalponol: (CAS 34168-56-4)
1-Hydroxy-2-prenylnaphthalene: (CAS 16274-34-3)
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran: (CAS 16274-33-2)
Mollugin: (CAS 55481-88-4)
3-Hydroxymollugin: (CAS 154706-45-3)
3-Methoxymollugin: (CAS 154706-44-2)
Dihydromollugin: (CAS 60657-93-4)
Nonin A: (CAS 1357351-29-1)
Furomollugin: (CAS 61658-41-1).
These compounds share similar structural features but differ in their functional groups and specific bioactivities, making this compound distinct in its applications and effects.
Propiedades
IUPAC Name |
(2R,3R,4R)-3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,12,14-15,17-18H,8H2,1-2H3/t12-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURPSZILBYSJEM-NWANDNLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(C(C2=CC=CC=C2C1=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@H]([C@@H](C2=CC=CC=C2C1=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
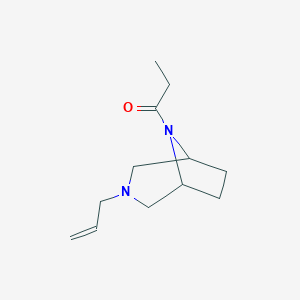

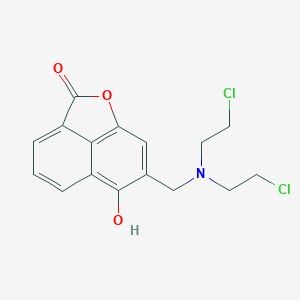

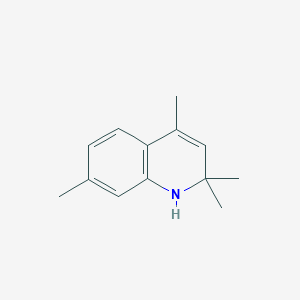

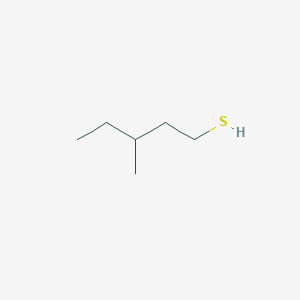

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

